1,1,5,6-tetramethyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 It is a derivative of indene, characterized by the presence of four methyl groups at positions 1, 1, 5, and 6 on the indene ring
Vorbereitungsmethoden
The synthesis of 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene derivatives with methylating agents under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of precursor compounds, followed by methylation reactions to introduce the desired methyl groups .
Analyse Chemischer Reaktionen
1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene include other methylated indene derivatives such as:
- 1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,2,6-Tetramethyl-2,3-dihydro-1H-indene
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
These compounds share structural similarities but differ in the position and number of methyl groups, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
942-43-8 |
---|---|
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
3,3,5,6-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-7-11-5-6-13(3,4)12(11)8-10(9)2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
SOVJMXNIZUPIFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(CC2)(C)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.